tert-butyl 5,5-difluoro-2-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 5,5-difluoro-2-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a triazole ring, a piperidine ring, and multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5,5-difluoro-2-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate typically involves multiple steps, including the formation of the triazole ring, the piperidine ring, and the introduction of the tert-butyl and difluoro groups. Common reagents used in these reactions include azides, alkynes, and various catalysts. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5,5-difluoro-2-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions may vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 5,5-difluoro-2-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound may be studied for its potential biological activity. Researchers can investigate its interactions with biological targets, such as enzymes or receptors, to understand its effects on cellular processes.
Medicine
In medicine, this compound may be explored for its potential therapeutic applications. Its structure suggests it could be a candidate for drug development, particularly in areas such as oncology or infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique functional groups and structural features make it suitable for applications in polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 5,5-difluoro-2-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects can be attributed to its ability to modulate these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 5,5-difluoro-2-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate include other triazole-containing compounds, piperidine derivatives, and fluorinated organic molecules.
Uniqueness
What sets this compound apart is its combination of functional groups and structural features. The presence of the triazole ring, piperidine ring, and difluoro groups provides unique chemical and biological properties that can be leveraged for various applications.
Properties
Molecular Formula |
C33H48F2N6O3 |
---|---|
Molecular Weight |
614.8 g/mol |
IUPAC Name |
tert-butyl 5,5-difluoro-2-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C33H48F2N6O3/c1-21(2)29-38-37-22(3)41(29)26-18-24-12-13-25(19-26)39(24)17-15-27(23-10-8-7-9-11-23)36-30(42)28-14-16-33(34,35)20-40(28)31(43)44-32(4,5)6/h7-11,21,24-28H,12-20H2,1-6H3,(H,36,42)/t24-,25+,26?,27-,28?/m0/s1 |
InChI Key |
LTEZUIITHYOGMR-LSCVVNOLSA-N |
Isomeric SMILES |
CC1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CN5C(=O)OC(C)(C)C)(F)F)C(C)C |
Canonical SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CN5C(=O)OC(C)(C)C)(F)F)C(C)C |
Origin of Product |
United States |
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